2-Amino-6-chloro-5-methoxybenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2OS |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
6-chloro-5-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11) |
InChI Key |
SCONAVRFGOZCTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)N)Cl |
Origin of Product |
United States |
Derivatization Strategies and Synthetic Transformations of the 2 Amino 6 Chloro 5 Methoxybenzo D Thiazole Scaffold
Modifications at the 2-Amino Position
The exocyclic amino group at the C2 position of the benzothiazole (B30560) ring is the most common site for derivatization. Its nucleophilic character facilitates reactions with a variety of electrophiles, leading to the formation of diverse functional groups and molecular architectures.
Formation of Schiff Bases and Azomethine Derivatives
The reaction of the 2-amino group of the benzothiazole core with aldehydes or ketones results in the formation of Schiff bases, also known as azomethines, which contain a -C=N- imine functional group. jocpr.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.
A representative synthesis involves the reaction of a substituted 2-aminobenzothiazole (B30445) with an aldehyde in a suitable solvent like ethanol (B145695). jocpr.com For instance, 2-amino-6-chlorobenzothiazole (B160215), a close analog of the title compound, can be refluxed with o-vanillin in absolute ethanol with a catalytic amount of piperidine (B6355638) to yield the corresponding Schiff base. jocpr.com The resulting yellowish-orange solid can be purified by recrystallization. jocpr.com The formation of the imine bond is a key transformation for extending the molecular framework and introducing new functionalities. jocpr.com
Table 1: Synthesis of a Schiff Base from a 2-Aminobenzothiazole Derivative
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Amino-6-chlorobenzothiazole | o-Vanillin | Absolute ethanol, piperidine, reflux | (E)-2-(((6-chlorobenzo[d]thiazol-2-yl)imino)methyl)-6-methoxyphenol |
Synthesis of Amide and Hydrazide Derivatives
Amide derivatives are readily synthesized by the acylation of the 2-amino group. This can be achieved by reacting 2-Amino-6-chloro-5-methoxybenzo[d]thiazole with acylating agents such as acyl chlorides or anhydrides in the presence of a base. nih.gov For example, 2-aminobenzothiazole can be reacted with chloroacetyl chloride to produce the corresponding N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. researchgate.net
This chloroacetamide derivative can serve as a versatile intermediate for further modifications, including the synthesis of hydrazides. Treatment of the N-acylated benzothiazole with hydrazine (B178648) hydrate (B1144303) leads to the displacement of the chlorine atom to form a hydrazinylacetamide derivative. researchgate.net Alternatively, an ester intermediate can be converted into a carbohydrazide (B1668358) by refluxing with hydrazine hydrate in a solvent like ethanol. mdpi.com These hydrazides are valuable precursors for synthesizing hydrazones and other heterocyclic systems. mdpi.comnih.gov
Table 2: General Scheme for Amide and Hydrazide Synthesis
| Starting Material | Reagent(s) | Intermediate/Product | Class |
| 2-Aminobenzothiazole | 1. Chloroacetyl chloride | N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | Amide |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | 2. Hydrazine hydrate | N-(benzo[d]thiazol-2-yl)-2-hydrazinylacetamide | Hydrazide |
Preparation of Thiourea (B124793) and Urea (B33335) Analogues
The nucleophilic 2-amino group can react with isothiocyanates and isocyanates to furnish thiourea and urea derivatives, respectively. These reactions are typically performed by stirring the 2-aminobenzothiazole derivative with the appropriate isothiocyanate or isocyanate in an aprotic solvent like acetonitrile (B52724) or pyridine (B92270). nih.gov
For example, the synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(m-methoxyphenyl)thiourea has been accomplished by reacting 6-methoxy-2-aminobenzothiazole with m-methoxy-phenyl-isothiocyanate in pyridine at elevated temperatures. nih.gov Similarly, urea derivatives are formed when isocyanates are used instead of isothiocyanates. nih.govmdpi.com This straightforward addition reaction provides a reliable method for introducing a (thio)urea moiety, which can significantly influence the molecule's chemical and biological properties.
Table 3: Synthesis of Urea and Thiourea Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product Class | Example Product |
| 6-Methoxy-2-aminobenzothiazole | m-Methoxy-phenyl-isocyanate | Pyridine, 100 °C, 20 h | Urea | N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(m-methoxyphenyl)urea |
| 6-Methoxy-2-aminobenzothiazole | m-Methoxy-phenyl-isothiocyanate | Pyridine, 100 °C, 20 h | Thiourea | N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(m-methoxyphenyl)thiourea |
Multi-Component Reactions for Aminophosphonate Formation
The synthesis of α-aminophosphonates from the 2-aminobenzothiazole scaffold can be achieved through a multi-component reaction strategy. While a direct three-component Kabachnik–Fields reaction is possible, an alternative and closely related approach involves a two-step, one-pot synthesis. This method first involves the formation of a Schiff base by condensing this compound with an aldehyde. researchgate.net
The resulting imine is not isolated but is reacted in situ with a dialkyl phosphite (B83602) (e.g., diethyl phosphite) in what is known as a Pudovik reaction. This reaction involves the nucleophilic addition of the phosphite to the imine's carbon-nitrogen double bond, yielding the α-aminophosphonate derivative. researchgate.net Research has documented the synthesis of O,O'-dialkyl-α-(6-methoxybenzothiazol-2-ylamino)phenylphosphonates through the reaction of a Schiff base with a dialkyl phosphite. researchgate.net
Table 4: Multi-Component Synthesis of an α-Aminophosphonate Derivative
| Component 1 | Component 2 | Component 3 | Reaction Type | Product Class |
| 2-Amino-6-methoxybenzo[d]thiazole | 4-Fluorobenzaldehyde | Dialkyl phosphite | Schiff Base Formation followed by Pudovik Reaction | α-Aminophosphonate |
Ring Annulation and Fused Heterocycle Formation
Beyond simple substitution at the 2-amino group, the scaffold can undergo more complex transformations where the amino group participates in the formation of a new fused ring. This strategy leads to the creation of polycyclic heterocyclic systems.
Derivatization Leading to Triazole Structures
A significant transformation of the 2-aminobenzothiazole scaffold is its conversion into a fused benzo researchgate.netderpharmachemica.comthiazolo[2,3-c] jocpr.comresearchgate.nettriazole system. This is not a direct reaction but requires a two-step synthetic sequence. nih.gov
First, the 2-amino group must be converted into a 2-hydrazinyl group. This can be accomplished through diazotization of the amine followed by reduction. The resulting 2-hydrazinylbenzothiazole is a key intermediate. In the second step, this intermediate undergoes cyclization with a one-carbon electrophile. For instance, reacting the 2-hydrazinylbenzothiazole with formic acid introduces a carbon atom that cyclizes with the hydrazine moiety to form the fused 1,2,4-triazole (B32235) ring. nih.gov Similarly, using carbon disulfide as the one-carbon source leads to the formation of a mercapto-substituted triazole ring. nih.gov This ring annulation strategy effectively expands the heterocyclic core, creating a rigid tricyclic structure.
Table 5: Synthetic Pathway to Fused Triazole Structures
| Starting Material | Step 1 Reagent(s) | Intermediate | Step 2 Reagent | Final Product |
| 2-Aminobenzothiazole | NaNO₂, HCl; then SnCl₂ | 2-Hydrazinylbenzothiazole | Formic Acid | Benzo researchgate.netderpharmachemica.comthiazolo[2,3-c] jocpr.comresearchgate.nettriazole |
| 2-Aminobenzothiazole | NaNO₂, HCl; then SnCl₂ | 2-Hydrazinylbenzothiazole | Carbon Disulfide | Benzo researchgate.netderpharmachemica.comthiazolo[2,3-c] jocpr.comresearchgate.nettriazol-3-thiol |
Synthesis of Oxadiazole and Thiadiazole Derivatives
The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings appended to the 2-aminobenzothiazole scaffold is a common strategy to introduce new pharmacophoric elements. A general approach involves the conversion of the 2-amino group into a suitable precursor, such as a hydrazide or a thiosemicarbazide (B42300), followed by cyclization.
One plausible synthetic route commences with the reaction of this compound with chloroacetyl chloride to yield an N-(6-chloro-5-methoxybenzo[d]thiazol-2-yl)-2-chloroacetamide intermediate. Subsequent treatment with hydrazine hydrate would furnish the corresponding hydrazide derivative. This key intermediate can then undergo cyclization with various reagents to form the desired five-membered heterocyclic rings.
For the synthesis of 1,3,4-oxadiazoles, the hydrazide can be reacted with a variety of carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride. Alternatively, reaction with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution followed by treatment with an oxidizing agent such as iodine can also yield the oxadiazole ring.
For the formation of 1,3,4-thiadiazoles, the hydrazide intermediate is typically converted to a thiosemicarbazide by reacting it with an isothiocyanate. Cyclization of the resulting thiosemicarbazide can be achieved under acidic conditions, often with concentrated sulfuric acid or phosphoric acid, to afford the 2-amino-1,3,4-thiadiazole (B1665364) derivatives. A one-pot synthesis of 2-amino-1,3,4-thiadiazoles can also be achieved by reacting a carboxylic acid with thiosemicarbazide in the presence of a condensing agent like polyphosphate ester (PPE) nih.gov.
A transition-metal-free method for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles involves the condensation of semicarbazide (B1199961) or thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-O or C-S bond formation nih.govresearchgate.netorganic-chemistry.org. This approach offers a facile and scalable route to a variety of diazole derivatives.
Table 1: Representative Conditions for the Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives
| Starting Material Precursor | Reagents and Conditions | Product | Reference |
| Hydrazide | Carboxylic Acid, POCl3, reflux | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |
| Hydrazide | CS2, KOH, EtOH, then I2 | 5-Substituted-1,3,4-oxadiazol-2-thione | nih.gov |
| Thiosemicarbazide | Concentrated H2SO4, stir at RT | 2-Amino-5-substituted-1,3,4-thiadiazole | sbq.org.br |
| Carboxylic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE), CHCl3, reflux | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
| Aldehyde, Semicarbazide HCl | NaOAc, EtOH, then I2, K2CO3, 1,4-dioxane | 2-Amino-5-substituted-1,3,4-oxadiazole | nih.govresearchgate.net |
| Aldehyde, Thiosemicarbazide | NaOAc, EtOH, then I2, K2CO3, 1,4-dioxane | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govresearchgate.netorganic-chemistry.org |
Formation of Benzimidazole (B57391) and Other Fused Systems
The construction of fused heterocyclic systems onto the 2-aminobenzothiazole scaffold can lead to novel molecular architectures with potentially enhanced biological activities. The synthesis of benzimidazole-containing fused systems is of particular interest.
A synthetic strategy to achieve this involves the reaction of this compound with anhydrides, such as succinic or phthalic anhydride. This reaction leads to the formation of a carboxylic acid moiety attached to the 2-amino group. Subsequent treatment of this intermediate with o-phenylenediamine (B120857) in the presence of a condensing agent, such as polyphosphoric acid or under thermal conditions, can induce cyclization to form the benzimidazole ring fused to the newly formed ring system. This approach provides a versatile method for the synthesis of complex heterocyclic structures. The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction that can be catalyzed by strong acids nih.govmdpi.comgoogle.com.
Table 2: Synthesis of a Fused Benzimidazole System from 2-Aminobenzothiazole
| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |
| 1 | This compound | Phthalic Anhydride | Dry benzene (B151609), reflux | 2-((6-chloro-5-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoic acid |
| 2 | 2-((6-chloro-5-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoic acid | o-Phenylenediamine | Polyphosphoric acid, heat | Fused benzimidazole derivative |
Functionalization and Diversification of the Benzene Moiety
Regioselective Functionalization at C5 and C6 Positions
The benzene ring of the this compound scaffold is already substituted at the C5 and C6 positions with a methoxy (B1213986) and a chloro group, respectively. Further functionalization would primarily occur at the C4 and C7 positions. The regioselectivity of electrophilic aromatic substitution on the benzothiazole ring is influenced by the interplay of the electron-donating methoxy group at C5 and the electron-withdrawing chloro group at C6, as well as the fused thiazole (B1198619) ring.
The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The thiazole ring is generally considered to be electron-withdrawing, deactivating the benzene ring towards electrophilic substitution. In this specific substitution pattern, the C4 position is ortho to the activating methoxy group, while the C7 position is para to the methoxy group and ortho to the chloro group.
Given these electronic effects, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be directed to the C4 and C7 positions. The precise regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the thiazole ring might also play a role in directing the substitution. It is plausible that a mixture of C4 and C7 substituted products would be obtained, with the exact ratio being dependent on the fine balance of electronic and steric factors.
Palladium-Catalyzed C-H Functionalization for Benzothiazole Scaffolds
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. For the benzothiazole scaffold, C-H functionalization can occur at various positions, with the regioselectivity often being controlled by the directing group or the inherent reactivity of the C-H bonds.
Palladium-catalyzed C-H arylation of benzothiazoles has been reported to occur at the C2, C4, and C7 positions. The arylation at the C2 position is common for benzothiazoles that are unsubstituted at this position. For 2-aminobenzothiazoles, the amino group can act as a directing group, potentially influencing the regioselectivity of C-H functionalization on the benzene ring.
Recent studies have demonstrated the direct arylation of benzothiazoles with a variety of iodoarenes at room temperature using a palladium catalyst, with hexafluoroisopropanol (HFIP) as a promoting solvent chemrxiv.org. This method has been applied to the synthesis of biologically active molecules. Furthermore, palladium-catalyzed C-H arylation of benzoxazoles and benzothiazoles with aryltrimethylammonium triflates has been achieved, providing a route to 2-aryl derivatives nih.gov.
Palladium-catalyzed C-H alkenylation of benzothiazoles offers a direct method to introduce vinyl groups. These reactions are typically carried out in the presence of a palladium catalyst, an oxidant, and an alkene coupling partner. The regioselectivity of the alkenylation can be influenced by the substitution pattern on the benzothiazole ring. For the this compound scaffold, C-H alkenylation could potentially be directed to the C4 or C7 positions, depending on the reaction conditions and the directing ability of the substituents.
Table 3: Examples of Palladium-Catalyzed C-H Functionalization of Benzothiazole Scaffolds
| Reaction Type | Benzothiazole Substrate | Coupling Partner | Catalyst/Reagents | Position of Functionalization | Reference |
| C-H Arylation | Benzothiazole | Iodoarenes | Pd(OAc)2, Ag2CO3, HFIP | C2 | chemrxiv.org |
| C-H Arylation | Benzothiazole | Aryltrimethylammonium triflates | Pd(OAc)2, AgOAc | C2 | nih.gov |
| C-H Arylation | Anilides (precursors to biaryls) | Arenes | Pd(OAc)2, DMSO, TFA, O2 | ortho to anilide | mit.edu |
| C-H Alkenylation | 2-Arylphenols | Alkenes | Pd(OAc)2, Benzoquinone, Air | ortho to hydroxyl group | nih.gov |
| C-H Alkenylation | Benzoic Acids | MBH Alcohols | Pd(OAc)2, Ligand, Oxidant | ortho to carboxylate | rsc.orgresearchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino 6 Chloro 5 Methoxybenzo D Thiazole Derivatives
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the skeletal structure of a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2-Amino-6-chloro-5-methoxybenzo[d]thiazole, the spectrum is expected to exhibit several characteristic absorption bands.
The primary amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the region of 3300–3500 cm⁻¹. nih.govacs.org Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy (B1213986) (-OCH₃) group is expected in the 2850–2960 cm⁻¹ range. researchgate.net
The benzothiazole (B30560) core gives rise to characteristic C=N and aromatic C=C stretching vibrations between 1500 and 1650 cm⁻¹. researchgate.netcore.ac.uk The N-H bending vibration of the amino group often appears in this region as well, around 1620 cm⁻¹. The presence of the methoxy group should produce a strong C-O stretching band around 1250 cm⁻¹ (asymmetric) and another near 1030 cm⁻¹ (symmetric). The C-Cl stretching frequency is expected to be found in the lower frequency fingerprint region, typically between 600 and 800 cm⁻¹.
Table 1: Predicted FT-IR Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode |
|---|---|
| 3300 - 3500 | N-H asymmetric & symmetric stretching |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2960 | Aliphatic C-H stretching (-OCH₃) |
| 1600 - 1650 | C=N stretching / N-H bending |
| 1500 - 1600 | Aromatic C=C stretching |
| ~1250 | Asymmetric C-O-C stretching |
| ~1030 | Symmetric C-O-C stretching |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While polar functional groups give strong IR signals, non-polar and symmetric bonds often produce intense Raman bands. The FT-Raman spectrum of this compound is expected to be dominated by vibrations of the benzothiazole ring system. researchgate.net
Aromatic ring stretching and breathing vibrations are typically strong in Raman spectra and are expected in the 1300–1600 cm⁻¹ range. nih.gov Vibrations involving the sulfur atom and the C-S-C linkage within the thiazole (B1198619) ring are also expected to be Raman active, appearing in the lower wavenumber region of 600-800 cm⁻¹. soton.ac.uk The symmetric vibrations of the substituted benzene (B151609) ring would also contribute significantly to the Raman spectrum.
Table 2: Predicted FT-Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode |
|---|---|
| 3000 - 3100 | Aromatic C-H stretching |
| 1300 - 1600 | Aromatic ring stretching (C=C, C=N) |
| ~1000 | Aromatic ring breathing mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial proximity of atoms.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the aromatic, amino, and methoxy protons.
The benzene portion of the molecule contains two protons, at the C-4 and C-7 positions. Based on data for 2-amino-6-chlorobenzothiazole (B160215), which shows aromatic signals between δ 7.2 and 7.8 ppm chemicalbook.com, and considering the electron-donating effect of the methoxy group at C-5, we can predict their shifts. The H-4 proton, being ortho to the electron-donating methoxy group, is expected to be shifted upfield. The H-7 proton is ortho to the chloro group and para to the methoxy group and will be influenced by both. The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but can be expected in the δ 4.0–7.5 ppm range. uq.edu.au The methoxy group (-OCH₃) protons will appear as a sharp singlet, likely in the δ 3.8–4.0 ppm region. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic H-4 | 6.8 - 7.1 | Singlet |
| Aromatic H-7 | 7.2 - 7.5 | Singlet |
| -NH₂ | 4.0 - 7.5 | Broad Singlet |
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The spectrum for this compound is predicted to show nine distinct signals corresponding to the eight carbons of the bicyclic system and the one methoxy carbon.
The C-2 carbon, bonded to three heteroatoms (two nitrogens and a sulfur), is expected to be the most downfield signal, typically appearing around δ 165–170 ppm for 2-aminobenzothiazole (B30445) systems. spectrabase.com The carbons directly bonded to the electron-donating methoxy group (C-5) and the electronegative chloro group (C-6) will be significantly affected. C-5 is expected to be shifted downfield (~δ 145-150 ppm), while C-6 will also be downfield (~δ 125-130 ppm). The bridgehead carbons, C-3a and C-7a, are expected in the δ 130–155 ppm range. The remaining aromatic carbons, C-4 and C-7, will appear in the typical aromatic region of δ 105–125 ppm. The methoxy carbon (-OCH₃) is anticipated to give a signal around δ 55–60 ppm. uba.ar
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ ppm) |
|---|---|
| C-2 | 165 - 170 |
| C-3a | 148 - 153 |
| C-4 | 105 - 110 |
| C-5 | 145 - 150 |
| C-6 | 125 - 130 |
| C-7 | 115 - 120 |
| C-7a | 130 - 135 |
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. In this molecule, it would primarily be used to confirm the absence of coupling between the isolated H-4 and H-7 protons, confirming their singlet assignments. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would provide unambiguous confirmation by showing cross-peaks between the H-4 signal and the C-4 signal, the H-7 signal and the C-7 signal, and the methoxy protons and the methoxy carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation as it shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be crucial for confirming the substitution pattern. Key expected correlations would include:
A correlation from the methoxy protons (-OCH₃) to the C-5 carbon, confirming the position of the methoxy group.
Correlations from the H-4 proton to carbons C-5, C-3a, and C-7a.
Correlations from the H-7 proton to carbons C-5, C-6, and C-7a.
Correlations from the amino protons (-NH₂) to carbons C-2 and C-7a, confirming the position of the amino group on the thiazole ring. sdsu.edu
The combined application of these 1D and 2D NMR techniques would allow for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interactions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's electronic structure. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* transitions.
Generally, 2-aminobenzothiazole derivatives exhibit two main absorption regions. researchgate.net The first, at longer wavelengths, corresponds to the n → π* transition, involving the non-bonding electrons of the nitrogen and sulfur atoms. The second region, at shorter wavelengths, is due to π → π* transitions within the aromatic system. The presence of substituents on the benzene ring, such as the chloro and methoxy groups in the target molecule, would be expected to cause shifts in these absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and changes in their intensities.
| Compound | λmax (nm) | Transition Type | Solvent | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole | ~320 | n → π | Not Specified | researchgate.net |
| 2-Aminobenzothiazole | ~261 | π → π | Not Specified | researchgate.net |
| 2-Aminobenzothiazole | ~208 | π → π* | Not Specified | researchgate.net |
The methoxy group, being an electron-donating group, would likely induce a bathochromic shift in the π → π* transitions. Conversely, the electron-withdrawing nature of the chlorine atom could lead to more complex spectral changes. The interplay of these substituents on the electronic structure of this compound makes its direct experimental study a subject of significant interest.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.
For this compound, the molecular ion peak would be a key feature in its mass spectrum. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which will exhibit an M+ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the 35Cl and 37Cl isotopes.
The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of small neutral molecules or radicals. Common fragmentation patterns for benzothiazole derivatives involve cleavage of the thiazole ring and loss of substituents from the benzene ring.
Based on the analysis of related compounds, the following fragmentation patterns can be anticipated for this compound:
Loss of a methyl radical (-CH3) from the methoxy group.
Loss of a chloro radical (-Cl) .
Cleavage of the thiazole ring , potentially leading to the loss of HCN or CS.
Sequential loss of functional groups , for example, the loss of a methyl group followed by the loss of carbon monoxide (-CO) from the resulting phenol.
The mass spectrum of the related compound 2-amino-6-methoxybenzothiazole (B104352) shows a prominent molecular ion peak and fragments corresponding to the loss of the methoxy group and other characteristic cleavages. massbank.eu
| m/z Value (Predicted) | Ion Structure (Predicted) | Fragmentation Pathway (Predicted) |
|---|---|---|
| 214/216 | [M]+• | Molecular Ion (with 35Cl/37Cl) |
| 199/201 | [M - CH3]+ | Loss of a methyl radical |
| 179 | [M - Cl]+ | Loss of a chloro radical |
| 171/173 | [M - CH3 - CO]+ | Loss of methyl radical followed by CO |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state conformation and packing.
While a crystal structure for this compound has not been reported, crystallographic data for the analogous compound 2-amino-6-methoxybenzothiazole is available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov This structure provides a valuable model for the expected molecular geometry and intermolecular interactions of the target compound.
The benzothiazole ring system is inherently planar. The amino group at the 2-position and the substituents on the benzene ring will also lie in or close to this plane. The crystal packing is likely to be dominated by hydrogen bonding interactions involving the amino group and the nitrogen atom of the thiazole ring, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the chlorine and methoxy groups will influence the crystal packing through steric effects and potential weak intermolecular interactions.
| Parameter | Expected Value/Feature | Basis of Prediction |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Common for similar organic molecules |
| Space Group | Centrosymmetric (e.g., P21/c) | Common for achiral molecules |
| Key Bond Lengths (Å) | C-S: ~1.74, C-N: ~1.32-1.38, C-Cl: ~1.74, C-O: ~1.36 | Based on 2-amino-6-methoxybenzothiazole nih.gov and standard values |
| Key Bond Angles (°) | Angles within the fused rings consistent with aromaticity | General principles of organic chemistry |
| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking | Observed in related benzothiazole structures |
Computational and Theoretical Investigations of 2 Amino 6 Chloro 5 Methoxybenzo D Thiazole and Analogues
Density Functional Theory (DFT) Studies for Electronic and Molecular Structures
Density Functional Theory (DFT) has become a primary tool for investigating the electronic and molecular structures of benzothiazole (B30560) derivatives. scirp.orgmgesjournals.com This method offers a balance between computational cost and accuracy, providing reliable predictions of molecular geometries, electronic properties, and reactivity. scirp.org
The first step in a typical DFT study is the geometry optimization of the molecule, which seeks to find the lowest energy arrangement of its atoms. For 2-Amino-6-chloro-5-methoxybenzo[d]thiazole, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Computational studies on related 2-aminobenzothiazole (B30445) derivatives have shown that the planarity of the benzothiazole ring system is a key feature, although the exocyclic amino group may exhibit some rotational freedom. mdpi.com
Conformational analysis of benzothiazole derivatives often focuses on the rotation around the bond connecting a substituent to the main ring. For analogues with a phenyl ring attached, two main conformers at 0° and 180° are typically identified. mdpi.com In the case of this compound, the orientation of the methoxy (B1213986) group's methyl moiety and the amino group's hydrogens would be the primary focus of a conformational scan to identify the global minimum energy structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogues)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S | 1.75 | S-C-N | 115.0 |
| C=N | 1.32 | C-N-C | 108.0 |
| C-C (aromatic) | 1.40 | C-C-C (aromatic) | 120.0 |
| C-Cl | 1.74 | C-C-Cl | 119.5 |
| C-O | 1.36 | C-C-O | 125.0 |
| O-CH3 | 1.43 | C-O-C | 118.0 |
| C-NH2 | 1.37 | C-C-N (amino) | 121.0 |
| N-H | 1.01 | H-N-H | 115.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.gov
For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, including the thiazole (B1198619) ring and any electron-donating substituents. mdpi.com The LUMO is often localized on the benzothiazole core and any electron-withdrawing groups. mdpi.com In this compound, the amino and methoxy groups are electron-donating, while the chloro group is electron-withdrawing. This substitution pattern is expected to influence the HOMO and LUMO energy levels and their spatial distribution. The energy gap is a critical parameter for evaluating the potential of these compounds in electronic applications. mdpi.comnih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for Benzothiazole Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole Derivative 1 mdpi.com | -5.59 | -1.95 | 3.64 |
| Benzothiazole Derivative 2 mdpi.com | -5.58 | -1.88 | 3.70 |
| Benzothiazole Derivative 3 mdpi.com | -6.18 | -3.35 | 2.83 |
| Benzothiazole Derivative 4 mdpi.com | -5.52 | -1.92 | 3.60 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov
In 2-aminobenzothiazole derivatives, the regions of highest negative potential are generally located around the nitrogen atom of the thiazole ring and any other electronegative atoms, indicating these are the most likely sites for electrophilic interaction. scirp.orgresearchgate.net Conversely, the hydrogen atoms of the amino group typically exhibit positive potential, making them susceptible to nucleophilic attack. scirp.org For this compound, the MEP map would likely show negative potential around the thiazole nitrogen, the oxygen of the methoxy group, and the chlorine atom, while the amino hydrogens would be regions of positive potential.
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include:
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of charge transfer.
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (-χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as μ2 / 2η. nih.govmaterialsciencejournal.org
These descriptors provide a quantitative basis for comparing the reactivity of different benzothiazole analogues. A lower hardness and higher softness value generally correlate with higher reactivity. nih.gov
Table 3: Hypothetical Chemical Reactivity Descriptors for this compound and Analogues
| Descriptor | Formula | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -5.80 |
| LUMO Energy | ELUMO | -1.50 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.30 |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.15 |
| Chemical Softness | S = 1 / η | 0.47 |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 3.65 |
| Chemical Potential | μ = -χ | -3.65 |
| Electrophilicity Index | ω = μ2 / 2η | 3.10 |
2-Aminobenzothiazoles can exist in different tautomeric forms, primarily the amino and imino forms. researchgate.netresearchgate.net Computational studies are essential for determining the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energy of each tautomer, it is possible to predict which form is more likely to be present under given conditions. researchgate.net
For 2-aminobenzothiazole itself, the amino tautomer is generally found to be the more stable form. researchgate.net The presence of substituents on the benzothiazole ring can influence the tautomeric equilibrium. For this compound, DFT calculations would be necessary to accurately predict the relative energies of the amino and imino tautomers and thus the predominant form.
The chemical environment can significantly impact the electronic properties of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the investigation of how solvent polarity affects properties like the HOMO-LUMO gap and molecular geometry.
Studies on benzothiazole derivatives have shown that increasing solvent polarity can lead to changes in the electronic absorption spectra, often resulting in a solvatochromic shift. For this compound, investigating its behavior in solvents of varying polarity would be crucial for understanding its properties in solution, which is particularly relevant for applications in areas like organic electronics and medicinal chemistry. mdpi.comnih.gov Theoretical studies on related systems have demonstrated that solvent effects can induce modifications in the optical and electronic properties of benzothiazole-based compounds.
Advanced Molecular Modeling Approaches
Molecular Docking Simulations to Predict Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the binding mechanism of ligands to their protein targets. For analogues of this compound, docking studies have been crucial in identifying key interactions with various enzymes, particularly kinases, which are often implicated in cancer.
For instance, molecular modeling studies of 2-aminobenzothiazole derivatives targeting Aurora B kinase have shown that the 2-aminobenzothiazole nucleus typically occupies the adenine-binding region of the kinase. nih.gov Key interactions often involve the formation of hydrogen bonds with amino acid residues in the hinge region of the enzyme, such as Ala157 and Glu155. nih.gov Additionally, substituents on the benzothiazole ring can form further interactions; for example, a C6 alkoxyl group has been observed to form a water-mediated hydrogen bond with Glu161 in the solvent-exposed region. nih.gov
In studies of other 2-aminobenzothiazole analogues as potential PI3Kγ inhibitors, docking simulations have been used to assess potential interactions within the adenosine (B11128) triphosphate (ATP) binding domain of the enzyme. nih.gov Similarly, docking studies have been performed on 6-methoxybenzothiazole-piperazine derivatives to understand their interactions with the DNA gyrase subunit B of S. aureus, highlighting the versatility of the benzothiazole scaffold in targeting different enzymes. nih.gov
Table 1: Predicted Interactions of Benzothiazole Analogues from Molecular Docking Studies
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| 2-Aminobenzothiazole Derivatives | Aurora B Kinase | Ala157, Glu155, Lys106, Glu161 | Hydrogen Bonds (direct and water-mediated) |
| 2-Aminobenzothiazole Derivatives | PI3Kγ | ATP binding domain residues | Not specified |
| 6-Methoxybenzothiazole-piperazine Derivatives | S. aureus DNA Gyrase Subunit B | Not specified | Not specified |
Molecular Dynamics Simulations for Conformational Flexibility and Interaction Dynamics
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight the flexibility of both the ligand and the protein.
For benzothiazole-thiazole hybrids designed as p56lck inhibitors, MD simulations have been used to assess the stability of the ligand-protein complex. biointerfaceresearch.com Such simulations can confirm whether a compound remains stably bound within the active site, reinforcing the predictions from docking studies. biointerfaceresearch.com
In a study on 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors, MD simulations showed that the most promising compound formed a stable complex with the MAO-B receptor. nih.gov The root-mean-square deviation (RMSD) values, a measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, were observed to fluctuate between 1.0 and 2.0 Å, indicating conformational stability of the complex. nih.gov
Table 2: Key Findings from Molecular Dynamics Simulations of Benzothiazole Analogues
| Compound Class | Target Protein | Simulation Duration | Key Stability Metrics |
| Benzothiazole-Thiazole Hybrids | p56lck | Not specified | Stable complex formation |
| 6-Hydroxybenzothiazole-2-carboxamides | Monoamine oxidase B (MAO-B) | Not specified | RMSD fluctuation between 1.0 and 2.0 Å |
Quantitative Structure-Activity Relationship (QSAR) Model Development based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For halogen- and amidino-substituted benzothiazoles, QSAR models have been developed to understand their antiproliferative effects. mdpi.com These models often use topological and spatial descriptors that account for the distribution of atomic mass, polarizability, and van der Waals volumes. For example, BCUT (Burden eigenvalues) descriptors, such as BELp1 (lowest negative eigenvalue weighted by polarizability) and BEHv6 (highest positive eigenvalue weighted by atomic van der Waals volumes), have been found to be significant in predicting the cytotoxicity of these compounds. mdpi.com
In another study focusing on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors, a 3D-QSAR model was developed using the comparative molecular similarity indices analysis (COMSIA) method. nih.gov This model demonstrated good predictive ability, with a high correlation coefficient (r²) of 0.915, and was used to design novel derivatives with potentially enhanced activity. nih.gov
Table 3: Parameters of a Representative QSAR Model for Benzothiazole Analogues
| Compound Class | QSAR Method | Key Statistical Parameters | Important Descriptors |
| 6-Hydroxybenzothiazole-2-carboxamides | 3D-QSAR (COMSIA) | q² = 0.569, r² = 0.915 | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields |
| Halogen- and Amidino-Substituted Benzothiazoles | 2D-QSAR | Not specified | BCUT descriptors (e.g., BELp1, BEHv6) |
Structure Activity Relationship Sar Studies for 2 Amino 6 Chloro 5 Methoxybenzo D Thiazole Based Scaffolds
Investigation of Substituent Effects on Biological Target Interaction
The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its constituent functional groups. For the 2-Amino-6-chloro-5-methoxybenzo[d]thiazole scaffold, the substituents on the benzene (B151609) ring and the 2-amino group are critical determinants of target binding and pharmacological effect.
Substituents on the benzene portion of the benzothiazole (B30560) ring play a pivotal role in modulating the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can profoundly impact how the molecule fits into a binding pocket and interacts with key residues of a target protein.
The chlorine atom at the C6 position is a common feature in many biologically active benzothiazole derivatives. As a halogen, chlorine is an electron-withdrawing group that can alter the electron density of the entire ring system. This can influence the strength of π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a target's binding site. Furthermore, the lipophilic nature of chlorine can enhance the molecule's ability to cross cell membranes and access intracellular targets. In some kinase inhibitors, the presence of a halogen at this position has been shown to improve potency by occupying a specific hydrophobic pocket within the ATP-binding site. For instance, studies on certain classes of inhibitors have shown that derivatives with a chlorine atom can exhibit enhanced inhibitory effects compared to unsubstituted analogs. bdpsjournal.org
The methoxy (B1213986) group at the C5 position introduces both steric bulk and specific electronic properties. The oxygen atom can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a hydrogen bond donor residue on the target protein. A study on benzo[d]imidazo[2,1-b]thiazole derivatives found that a compound featuring a methoxy group exhibited the highest cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net The position of the methoxy group is critical; its placement at C5 in the specified compound could orient it for optimal interaction within a receptor or enzyme active site. The electron-donating nature of the methoxy group also modifies the electronic character of the aromatic system, which can fine-tune binding affinity.
The combined electronic effects of the electron-withdrawing chlorine at C6 and the electron-donating methoxy group at C5 create a unique electronic distribution across the benzene ring, which can be a key factor for specific target recognition.
The 2-amino group is arguably one of the most critical functional groups for the biological activity of this scaffold. It is strategically positioned to act as a key hydrogen bond donor and acceptor, enabling it to form strong and directional interactions with amino acid residues in the hinge region of many protein kinases, a common target for benzothiazole-based inhibitors. nih.gov Molecular modeling studies frequently show the exocyclic amino group forming one or two hydrogen bonds with backbone carbonyls or side chains of residues like glutamate (B1630785) or aspartate. nist.gov
This group's importance is highlighted by SAR studies where its removal or replacement often leads to a significant loss of activity. For instance, replacing the exocyclic amine with a methyl group in one series of 2-aminobenzothiazole (B30445) inhibitors resulted in a dramatic decrease in potency.
Furthermore, the 2-amino group serves as a versatile chemical handle for derivatization . This allows for the exploration of a wide chemical space to improve potency, selectivity, and pharmacokinetic properties. Acylation, alkylation, or conversion to ureas and thioureas are common strategies. nih.gov Such modifications can introduce new interaction points, modulate solubility, or extend the molecule to reach adjacent binding pockets. SAR studies on antitubercular 2-aminothiazoles demonstrated that introducing substituted benzoyl groups at the 2-amino position improved activity by more than 128-fold. nih.gov This highlights the flexibility of this position for optimization.
| Derivative Type | Modification at 2-Amino Group | Effect on Activity | Rationale |
| Urea (B33335)/Thiourea (B124793) | R-NH-C(=O/S)-NH- | Often enhances activity | Introduces additional H-bond donors/acceptors, can target ATP binding cavity of kinases. nih.gov |
| Acylamide | R-C(=O)-NH- | Variable; can significantly increase potency | Allows for exploration of nearby hydrophobic/hydrophilic pockets. nih.gov |
| N-Alkylation | R-NH- or R₂-N- | Often reduces or abolishes activity | Loss of crucial H-bond donor capability. |
The benzothiazole core is not merely a passive linker for its functional groups; it is an essential structural element for activity. This fused heterocyclic system is largely planar and rigid, which reduces the entropic penalty upon binding to a target. Its aromatic nature allows it to participate in favorable π-π stacking and hydrophobic interactions within the binding sites of enzymes and receptors. nih.gov
Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., Benzoxazole (B165842), Benzimidazole)
Generally, these three scaffolds are considered bioisosteres, and in many cases, the biological activity is retained, albeit with variations in potency.
Benzoxazole: Replacing sulfur with oxygen results in a slightly smaller and more electronegative atom. This can alter bond angles and the electronic character of the ring. In some studies, benzoxazole derivatives show comparable or slightly reduced activity compared to their benzothiazole counterparts.
Benzimidazole (B57391): The replacement of sulfur with an N-H group introduces a hydrogen bond donor into the ring system itself. This can lead to new, potentially favorable interactions with the target, sometimes resulting in equal or even superior activity. For one series of antitumor agents, the order of potency was found to be benzimidazole ≥ benzothiazole > benzoxazole. nih.gov
| Scaffold | Heteroatom (Position 1) | Key Features | Typical Activity Profile (Relative to Benzothiazole) | Reference |
| Benzothiazole | Sulfur (S) | Planar, aromatic, lipophilic sulfur atom. | Baseline | mdpi.comnih.gov |
| Benzoxazole | Oxygen (O) | Smaller, more electronegative heteroatom. | Often comparable or slightly decreased activity. | nih.gov |
| Benzimidazole | Nitrogen (NH) | Ring contains an H-bond donor. | Often comparable or slightly increased activity. | nih.govmdpi.comnih.gov |
Elucidation of Structural Requirements for Modulating Enzyme or Receptor Activity
Based on extensive SAR studies of 2-aminobenzothiazole-based scaffolds, a general set of structural requirements for potent modulation of enzyme or receptor activity, particularly for protein kinases, can be elucidated:
A Hydrogen-Bonding Moiety at C2: The 2-amino group is a highly effective hydrogen-bonding feature, crucial for anchoring the inhibitor to the hinge region of many kinases. Any modification to this group must preserve this hydrogen-bonding capability to maintain high potency. nih.gov
A Planar Heterocyclic Core: The rigid, planar benzothiazole (or a related benzoxazole/benzimidazole) system is required to fit within the typically flat, hydrophobic adenine-binding region of ATP-dependent enzymes. This core acts as the central scaffold, correctly orienting the other essential functional groups. nih.gov
Appropriate Substitution on the Benzene Ring: The nature and position of substituents on the benzenoid ring are critical for fine-tuning the activity and determining selectivity. Electron-withdrawing groups like chlorine and electron-donating/hydrogen-bonding groups like methoxy can be exploited to occupy specific sub-pockets within the target's active site, thereby enhancing binding affinity and selectivity over other enzymes. bdpsjournal.orgresearchgate.net
Modulation of Physicochemical Properties: Substituents on the benzene ring also modulate key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability. A careful balance of these properties is necessary to achieve good cell permeability and oral bioavailability. For example, while lipophilic groups can enhance binding, excessive lipophilicity can lead to poor solubility and off-target effects.
Molecular Mechanistic Investigations of 2 Amino 6 Chloro 5 Methoxybenzo D Thiazole and Its Derivatives
Studies on Interactions with Nucleic Acids and Proteins
The biological activity of 2-aminobenzothiazole (B30445) derivatives is often attributed to their ability to interact with crucial biomolecules such as nucleic acids and proteins, thereby modulating their functions.
While direct studies on the DNA binding of 2-amino-6-chloro-5-methoxybenzo[d]thiazole are not extensively documented, research on structurally related 2-arylbenzothiazoles and other thiazole (B1198619) derivatives provides insights into potential interaction mechanisms. The planar structure of the benzothiazole (B30560) ring system is a key feature that may facilitate its interaction with DNA.
One of the proposed mechanisms is intercalation , where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This mode of binding can lead to structural distortions of the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription processes.
Another potential mechanism is groove binding , where the molecule fits into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the ligand and the DNA. The substituents on the benzothiazole ring play a significant role in determining the preferred groove and the stability of the complex. For instance, amidino-substituted 2-arylbenzothiazoles have been shown to interact with DNA through both minor groove binding and intercalation. nih.gov
Furthermore, some thiazole derivatives have demonstrated the ability to induce DNA cleavage . nih.gov This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) that can damage the DNA backbone or through direct interaction with the DNA, leading to strand scission. Photo-cleavage activity, where the compound induces DNA cleavage upon irradiation with light, has also been observed for some thiazole-based compounds. nih.govmdpi.comnih.gov
The 2-aminobenzothiazole scaffold has been identified as a privileged structure in medicinal chemistry, showing inhibitory activity against various enzymes implicated in disease.
Carbonic Anhydrase: Derivatives of 2-aminobenzothiazole have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. nih.govresearchgate.netnih.gov Certain benzo[d]thiazole-5- and 6-sulfonamides have shown potent, isoform-selective inhibition of human carbonic anhydrase isoforms hCA I, II, VII, and the tumor-associated hCA IX. nih.govresearchgate.net The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. The substitution pattern on the 2-amino group and the benzothiazole ring significantly influences the inhibitory potency and selectivity. nih.govresearchgate.net For example, morpholine-based thiazoles have been shown to bind to the active site of bovine carbonic anhydrase II. rsc.org
Cyclooxygenase (COX) Enzymes: Thiazole and its derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway. nih.govnih.govmdpi.commdpi.com Some 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of COX-2. nih.gov The anti-inflammatory activity of these compounds is attributed to their ability to block the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins. The nature of the substituents on the thiazole ring is crucial for determining the potency and selectivity of COX inhibition. nih.govmdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The 2-aminobenzothiazole scaffold is a recognized pharmacophore in the design of VEGFR-2 inhibitors. nih.govnih.govmdpi.com VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govdovepress.comotavachemicals.com Several 2-aminobenzothiazole derivatives have been shown to exhibit potent inhibitory activity against VEGFR-2. nih.govnih.gov The binding of these inhibitors to the ATP-binding site of the VEGFR-2 kinase domain prevents its phosphorylation and subsequent activation of downstream signaling pathways, leading to the inhibition of angiogenesis. nih.govnih.gov The anti-angiogenic activity is often dependent on the specific substitution pattern on the benzothiazole moiety. nih.gov
Below is a table summarizing the inhibitory activities of some 2-aminobenzothiazole derivatives against these enzymes.
| Enzyme Target | Derivative Class | Observed Activity | Reference(s) |
| Carbonic Anhydrase | Benzo[d]thiazole-sulfonamides | Isoform-selective inhibition | nih.govresearchgate.net |
| COX-2 | 5,6-Diarylimidazo[2,1-b]thiazoles | Potent and selective inhibition | nih.gov |
| VEGFR-2 | 2-Aminobenzothiazole derivatives | Potent inhibition of kinase activity | nih.govnih.gov |
Understanding the molecular interactions between 2-aminobenzothiazole derivatives and their target receptor sites is crucial for structure-based drug design. While specific studies on this compound are limited, research on related compounds provides valuable insights.
For instance, derivatives of 2-aminothiazole (B372263) have been developed as high-affinity ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov The affinity and selectivity of these ligands are highly dependent on the substituents on the thiazole and the distal aromatic ring. nih.gov Molecular docking studies are often employed to predict the binding modes of these compounds within the receptor's active site. asianpubs.orgresearchgate.netasianpubs.org These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
In the context of enzyme inhibition, molecular docking simulations have been used to elucidate the binding of 2-aminobenzothiazole derivatives to the active sites of carbonic anhydrase and VEGFR-2. nih.govnih.gov For carbonic anhydrase inhibitors, the sulfonamide moiety typically forms a key interaction with the zinc ion, while the rest of the molecule engages in interactions with amino acid residues in the active site cavity, contributing to the inhibitor's potency and selectivity. nih.govresearchgate.net For VEGFR-2 inhibitors, the 2-aminobenzothiazole core often forms hydrogen bonds with key residues in the hinge region of the ATP-binding pocket, a characteristic interaction for many kinase inhibitors. nih.govnih.gov
Computational Approaches to Molecular Mechanism Elucidation
Computational chemistry plays a vital role in understanding the molecular mechanisms of action of small molecules like this compound.
Quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and potential reaction mechanisms of molecules. mdpi.comresearchgate.net These methods can be used to calculate various molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity and potential interaction sites. mdpi.com
For 2-aminobenzothiazole derivatives, DFT calculations can be employed to:
Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, quantum chemistry can help to elucidate the mechanisms of chemical reactions, such as the synthesis of these compounds.
Analyze Molecular Reactivity: The analysis of frontier molecular orbitals (HOMO-LUMO gap) and molecular electrostatic potential maps can identify the regions of the molecule that are most likely to participate in electrophilic or nucleophilic interactions, which is crucial for understanding their binding to biological targets. researchgate.net
Correlate Structure with Activity: By calculating various quantum chemical descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) that correlate the electronic properties of the molecules with their biological activities.
While specific pathway analyses for this compound are not widely published, the general application of these computational methods to the broader class of 2-aminothiazole and 2-aminobenzothiazole derivatives has been demonstrated. mdpi.comresearchgate.net These studies provide a theoretical framework for understanding the chemical behavior and biological interactions of this important class of heterocyclic compounds.
Q & A
Q. What are the common synthetic routes for 2-Amino-6-chloro-5-methoxybenzo[d]thiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives of 6-chloro-2-aminobenzothiazole can be cyclized with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) to form thiadiazole derivatives . Optimization involves adjusting solvent systems (e.g., DMSO for refluxing) , reaction time (e.g., 18 hours for intermediate formation ), and purification steps (e.g., recrystallization with water-ethanol mixtures ). Catalyst selection, such as novel zinc(II)-based strategies, can improve yields and reduce byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Essential techniques include:
- IR spectroscopy : Identifies functional groups (e.g., N-H stretching in amino groups at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Elemental analysis : Validates purity and molecular formula .
- HPLC : Assesses purity (>98% for research-grade compounds) .
Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?
- Methodological Answer : Standard protocols involve in vitro testing against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains using agar diffusion or microdilution assays. Activity is quantified via minimum inhibitory concentration (MIC) values. Studies must include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .
Advanced Research Questions
Q. How can researchers address contradictions in reported antimicrobial activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or strain-specific responses. To resolve these:
Q. What strategies enhance the bioactivity of this compound derivatives?
- Methodological Answer : Structural modifications include:
- Schiff base formation : Introducing arylidenylamino groups at position 2 improves anti-inflammatory and analgesic properties .
- Heterocyclic fusion : Incorporating triazole or thiadiazole rings enhances antimicrobial potency .
- Halogen substitution : Fluorine or bromine at position 6 increases lipophilicity and blood-brain barrier penetration for neurological applications .
Q. What eco-friendly synthesis approaches exist for this compound to address solvent and catalyst limitations?
- Methodological Answer : Green chemistry strategies include:
Q. How can researchers resolve spectral data ambiguities (e.g., overlapping NMR peaks) in structural elucidation?
- Methodological Answer : Advanced techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
